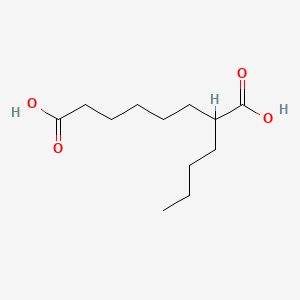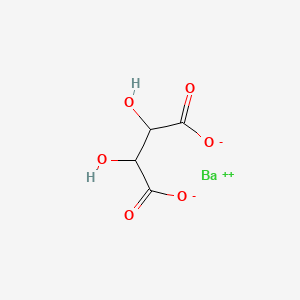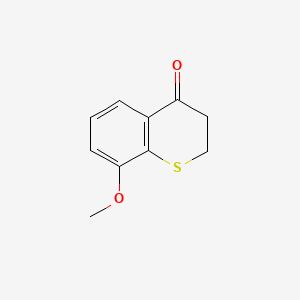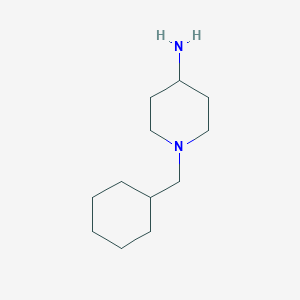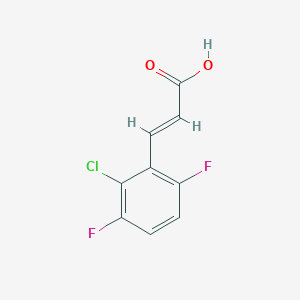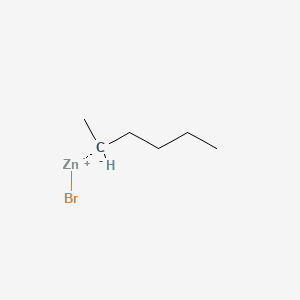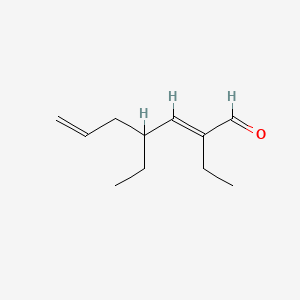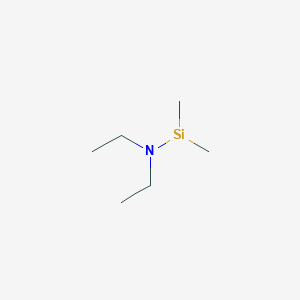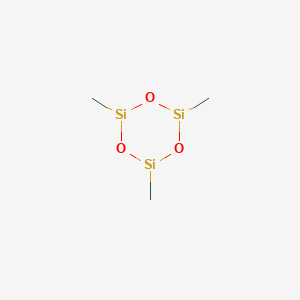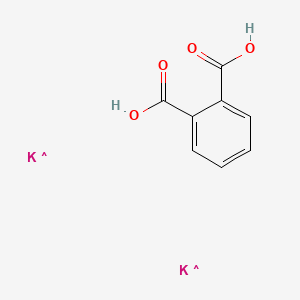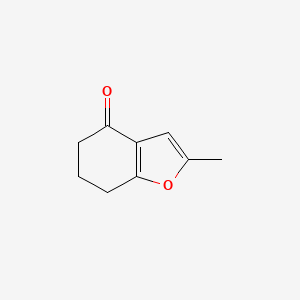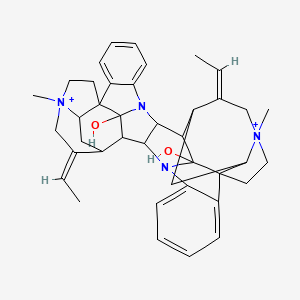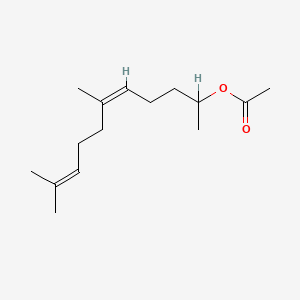
(S)-(+)-1-(1-萘基)乙基异硫氰酸酯
描述
(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate is a chiral isothiocyanate compound characterized by the presence of a naphthyl group attached to an ethyl isothiocyanate moiety
科学研究应用
(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer properties and ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary targets of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate Isothiocyanates, in general, are known to interact with a variety of biological targets, including enzymes and proteins involved in cellular signaling pathways .
Mode of Action
The exact mode of action of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate Isothiocyanates are known to interact with their targets through covalent bonding, often resulting in the modification of the target’s function .
Biochemical Pathways
(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate: may affect various biochemical pathways. Isothiocyanates are known to influence pathways related to inflammation, cell cycle regulation, and apoptosis .
Pharmacokinetics
The ADME properties of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate Isothiocyanates, in general, are known to be rapidly absorbed and metabolized in the body, with bioavailability influenced by factors such as dose, route of administration, and individual metabolic differences .
Result of Action
The molecular and cellular effects of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate Isothiocyanates are known to exhibit various biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate . Factors such as pH, temperature, and the presence of other compounds can affect the stability and reactivity of isothiocyanates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate typically involves the reaction of (S)-(+)-1-(1-Naphthyl)ethylamine with thiophosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product. Another method involves the use of carbon disulfide and an amine base, followed by the addition of a desulfurating agent such as T3P® (propane phosphonic acid anhydride) to yield the isothiocyanate .
Industrial Production Methods
Industrial production of isothiocyanates, including (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate, often employs scalable and efficient methods. One such method involves the use of a photocatalyzed reaction of amines with carbon disulfide, providing high yields of the desired isothiocyanate . Another approach utilizes electrochemical methods to prepare isothiocyanates from amines and carbon disulfide without the need for toxic reagents .
化学反应分析
Types of Reactions
(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate.
Solvents: Reactions are typically carried out in solvents such as dichloromethane, tetrahydrofuran, or acetonitrile.
Catalysts: In some cases, catalysts such as bases or acids are used to facilitate the reactions.
Major Products Formed
Thioureas: Formed by the reaction with amines.
Thiocarbamates: Formed by the reaction with alcohols.
Heterocyclic Compounds: Formed through cyclization reactions.
相似化合物的比较
Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
Uniqueness
(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate is unique due to its chiral nature and the presence of a naphthyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in asymmetric synthesis and chiral recognition studies.
属性
IUPAC Name |
1-[(1S)-1-isothiocyanatoethyl]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJWLIIUEIYCSF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426819 | |
| Record name | (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131074-55-0 | |
| Record name | (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (S)-NEIT in HPLC enantioseparation?
A1: (S)-NEIT reacts with chiral amines, like the antiarrhythmic drugs mentioned in the research , or the antidepressant bupropion , to form diastereomeric thiourea derivatives. These diastereomers have different physicochemical properties, allowing for their separation on a chiral stationary phase during HPLC analysis.
Q2: What are the advantages of using (S)-NEIT as a chiral derivatizing agent compared to other similar reagents?
A2: The research highlights several advantages of (S)-NEIT:
- Effective for various chiral amines: (S)-NEIT successfully derivatized and enabled the separation of various chiral amines, including tocainide, mexiletine, propafenone , and bupropion .
- High resolution: It achieved complete separation (resolution factor R = 1.5) for tocainide with various chiral stationary phases .
- Versatile reaction conditions: Derivatization with (S)-NEIT can be performed under mild conditions .
Q3: Are there any specific applications of (S)-NEIT highlighted in the research?
A3: The research specifically demonstrates the use of (S)-NEIT for developing analytical procedures to determine the enantiomeric composition of tocainide in human urine and blood serum . This demonstrates its potential application in pharmacokinetic studies and therapeutic drug monitoring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


